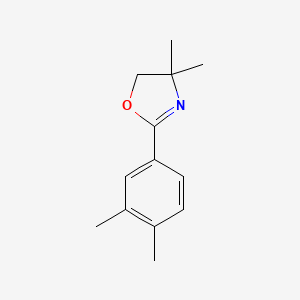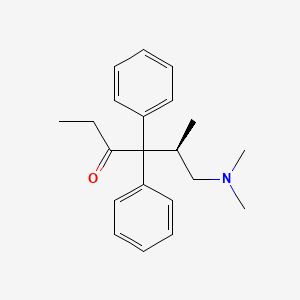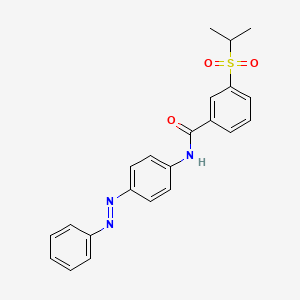
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core with an ethylthio group and a phenyldiazenyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Formation of the Phenyldiazenyl Group: This can be achieved through a diazotization reaction where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a phenol or aniline derivative to form the phenyldiazenyl group.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with an alkyl halide.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethylthio and phenyldiazenyl groups can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
- (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)acetamide
Uniqueness
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to the presence of both the ethylthio and phenyldiazenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence its reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
1007256-17-8 |
|---|---|
Molecular Formula |
C21H19N3OS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3OS/c1-2-26-20-11-7-6-10-19(20)21(25)22-16-12-14-18(15-13-16)24-23-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,22,25) |
InChI Key |
GMPUPHFMKJQGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)


![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)






![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
